molecular formula C24H21NO3 B6525147 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-00-2

5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525147
CAS No.: 929428-00-2
M. Wt: 371.4 g/mol
InChI Key: VPJVMJXENFAJOP-UHFFFAOYSA-N
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Description

5-Ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran-based small molecule characterized by a benzofuran core substituted at the 5-position with an ethoxy group, a phenyl group at the 2-position, and a carboxamide moiety at the 3-position linked to a 4-methylphenyl group. This structure combines lipophilic (ethoxy, phenyl, methylphenyl) and polar (carboxamide) functional groups, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-3-27-19-13-14-21-20(15-19)22(23(28-21)17-7-5-4-6-8-17)24(26)25-18-11-9-16(2)10-12-18/h4-15H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJVMJXENFAJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: This step involves the coupling of the benzofuran core with a 4-methylphenyl derivative, often through a Suzuki or Heck coupling reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-methylphenylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

Research has indicated that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are ongoing.

Case Study Example:
In a study examining the anti-inflammatory effects of benzofuran derivatives, this compound was found to inhibit pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Medicine

The compound is being explored for its therapeutic applications, particularly in oncology. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer pathways.

Pharmacokinetics and Toxicity:
Understanding the pharmacokinetics and toxicity profiles is critical for assessing the viability of this compound as a therapeutic agent. Ongoing studies aim to elucidate these aspects through in vivo models.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide and related benzofuran derivatives:

Compound Name & Structure Key Substituents Molecular Weight (g/mol) log P* Solubility & Pharmacokinetics Bioactivity (if reported)
This compound 5-ethoxy, 2-phenyl, 3-(4-methylphenyl)carboxamide ~377.4 (estimated) ~3.2† Moderate solubility (ethoxy may reduce solubility) Not explicitly reported
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-sulfonamido benzofuran-3-carboxamide 5-cyclopropyl, 4-fluorophenyl, sulfonamido 534.5 (m/z 535 [M+1]) ~3.8 Low solubility (cyclopropyl, sulfonamido) Antiviral (GSK8175 analog)
6-(Pyrazolyl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide 6-pyrazolyl, 5-cyclopropyl, 4-fluorophenyl ~565.4 (estimated) ~4.1 Moderate solubility (pyrazole enhances polarity) Kinase inhibition (HATU synthesis)
5-Chloro-3,6-dimethyl-N-(sulfamoylphenyl)benzofuran-2-carboxamide 5-chloro, 3,6-dimethyl, sulfamoylphenyl ~473.9 ~2.8 High solubility (sulfamoyl group) Antibacterial/antifungal potential
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzofuran-2-carboxamide 5-fluoro, 3-methyl, oxadiazolyl ~315.3 ~2.5 High GI absorption (oxadiazole enhances permeability) CNS-targeted activity

*log P values estimated from ; †Predicted based on ethoxy’s lipophilicity relative to methyl/fluoro.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Solubility

  • Ethoxy vs. Cyclopropyl/Halogens : The 5-ethoxy group in the target compound increases lipophilicity (log P ~3.2) compared to 5-cyclopropyl (log P ~3.8) or 5-fluoro (log P ~2.5) analogs. However, ethoxy’s bulkiness may reduce aqueous solubility relative to smaller groups like methyl or halogens .
  • Carboxamide Linkers : The 4-methylphenyl carboxamide in the target compound enhances lipophilicity compared to sulfamoylphenyl (log P ~2.8) or oxadiazolyl (log P ~2.5) groups, which improve solubility and membrane permeability .

Pharmacokinetic and Bioactivity Trends

  • GI Absorption : Compounds with oxadiazole or sulfamoyl groups () exhibit high GI absorption, whereas bulky substituents (e.g., cyclopropyl) may limit bioavailability .
  • CNS Penetration : Fluorinated or methylated analogs () are more likely to cross the blood-brain barrier (BBB) than polar sulfonamides .

Crystallinity and Solid-State Behavior

  • Ethoxy’s flexibility may reduce crystallinity compared to rigid halogens .

Biological Activity

5-Ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound incorporates several functional groups that contribute to its biological properties. Its structural features include:

  • Benzofuran Core : A fused bicyclic structure that enhances biological interactions.
  • Ethoxy Group : Potentially increases lipophilicity and alters pharmacokinetics.
  • Carboxamide Moiety : Implicated in various biological activities through hydrogen bonding interactions.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. The specific compound under discussion has shown promise in various studies:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, structural modifications that enhance binding affinity to DNA have been linked to increased cytotoxicity against specific cancer cell lines .
StudyCell LineIC50 (μM)Mechanism
H46015.2DNA damage induction
A37520.5Apoptosis via caspase activation

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurotoxicity:

  • In vitro Studies : In studies involving neuronal cells, the compound demonstrated significant protection against excitotoxicity induced by NMDA, comparable to established neuroprotective agents like memantine .
CompoundConcentration (μM)Neuroprotective Effect
This compound30Comparable to memantine
Control-No significant effect

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are also noteworthy:

  • Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which is crucial in inflammatory responses .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study assessed various benzofuran derivatives, including our compound, for cytotoxic effects against different cancer cell lines. The findings indicated that modifications on the benzofuran core significantly influenced cytotoxic potency .
  • Neuroprotective Screening : Another investigation evaluated a series of benzofuran derivatives for their neuroprotective capabilities. The study highlighted that certain substitutions on the phenyl rings enhanced neuroprotection against oxidative stress .

Q & A

Q. Methodological Solutions :

  • Optimize temperature and solvent polarity (e.g., using DMF for amidation) to favor desired pathways .
  • Employ high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity .

Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Basic
A combination of NMR (¹H, ¹³C, and 2D-COSY for substituent positioning), IR (to confirm carbonyl and amide groups), and X-ray crystallography (for absolute configuration) is critical. For example:

  • ¹H NMR can resolve the ethoxy group’s triplet signal (δ 1.2–1.4 ppm) and aromatic protons .
  • X-ray diffraction resolves steric clashes between the 4-methylphenyl and benzofuran moieties .

How do functional groups influence the compound’s reactivity in derivatization studies?

Q. Basic

  • The ethoxy group at position 5 enhances electron density in the benzofuran ring, facilitating electrophilic substitutions.
  • The amide bond enables hydrogen bonding, critical for biological interactions but susceptible to hydrolysis under acidic/basic conditions .

Q. Advanced

  • Steric effects from the 4-methylphenyl group limit nucleophilic attack at the carboxamide carbonyl. Computational modeling (e.g., DFT) predicts reactivity hotspots .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Advanced
Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

  • Cell line variability (e.g., metabolic differences in HepG2 vs. MCF-7 cells).
  • Solubility limitations in aqueous buffers.

Q. Methodological Solutions :

  • Standardize assays using vehicle controls (e.g., DMSO concentration ≤0.1%).
  • Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

How can computational tools predict this compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes to predict metabolic stability.
  • ADMET predictors (SwissADME) highlight low blood-brain barrier penetration due to high molecular weight (>450 Da) .

What in vitro models are suitable for evaluating its mechanism of action?

Q. Advanced

  • Kinase inhibition assays : Screen against a panel of 50+ kinases to identify targets.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced

  • LC-MS/MS identifies common byproducts (e.g., de-ethoxy analogs or dimerization products).
  • Flow chemistry improves heat/mass transfer, reducing side reactions during benzofuran ring formation .

What are the critical parameters for optimizing catalytic systems in Suzuki coupling steps?

Q. Advanced

  • Ligand selection : Use SPhos or XPhos ligands to enhance Pd catalyst turnover.
  • Solvent system : A 3:1 mixture of dioxane/water improves aryl boronic acid solubility .

How does the 4-methylphenyl substituent affect crystallinity and formulation stability?

Q. Advanced

  • The bulky substituent reduces crystal packing efficiency, lowering melting point (predicted mp: 160–165°C).
  • DSC/TGA analysis reveals polymorphic transitions, guiding lyophilization protocols for stable solid dispersions .

What structural analogs are recommended for SAR studies?

Q. Advanced

  • Replace the 4-methylphenyl with 4-fluorophenyl to assess electronic effects.
  • Modify the ethoxy group to methoxy to study steric vs. electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.